5-Chloro-6-methyl-3-[2H]-benzofuranone is classified as a benzofuran derivative. Its chemical structure includes a benzofuranone core with chlorine and methyl substituents. The compound has the following identifiers:
The synthesis of 5-Chloro-6-methyl-3-[2H]-benzofuranone typically involves cyclization reactions of suitable precursors. A common synthetic route includes:
For industrial production, continuous flow reactors may be employed to enhance yield and purity, optimizing reaction conditions such as temperature and pressure to minimize environmental impact .
The molecular structure of 5-Chloro-6-methyl-3-[2H]-benzofuranone can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure, providing insights into the chemical environment of hydrogen atoms in the molecule .
5-Chloro-6-methyl-3-[2H]-benzofuranone participates in various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions employed .
The mechanism of action for 5-Chloro-6-methyl-3-[2H]-benzofuranone is primarily related to its biological interactions. Research indicates that it may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects. The precise pathways can vary based on the biological context and target systems being studied . For instance, its potential antimicrobial and anticancer activities are currently under investigation, highlighting its relevance in drug discovery .
The physical and chemical properties of 5-Chloro-6-methyl-3-[2H]-benzofuranone include:
These properties are crucial for understanding its behavior in various applications and reactions .
5-Chloro-6-methyl-3-[2H]-benzofuranone has several significant applications:
Benzofuranones represent a privileged scaffold in drug discovery due to their versatile chemical reactivity and broad spectrum of biological activities. Characterized by a fused benzene and furanone ring, this core structure serves as a template for designing compounds targeting neurological disorders, infectious diseases, and inflammatory conditions. The strategic incorporation of halogen atoms—particularly chlorine—at specific ring positions significantly modulates electronic distribution, binding affinity, and metabolic stability. Among these derivatives, 5-chloro-6-methyl-3-[2H]-benzofuranone exemplifies how targeted substitutions transform a base scaffold into a high-value pharmacophore with enhanced physicochemical and pharmacological properties [2].
The bioactivity of 5-chloro-6-methyl-3-[2H]-benzofuranone (molecular formula: C₉H₇ClO₂; molecular weight: 182.60 g/mol) stems from synergistic interactions between its chlorine atom at C5 and methyl group at C6. These substituents confer distinct advantages:
Halogen Bonding (X-bonding) Optimization:The chlorine atom acts as a Lewis acid, forming a σ-hole that facilitates directional interactions with electron-rich biological targets (e.g., protein backbone residues like glycine or leucine). This enhances binding affinity by 2-5 kcal/mol compared to non-halogenated analogs. The C–Cl···O/N bonds adopt angles of 140°–180°, optimizing electrostatic complementarity within enzyme active sites [2].
Lipophilicity and Metabolic Stability:The methyl group at C6 increases logP by ~0.8 units, improving membrane permeability. Concurrently, it shields the furanone carbonyl from enzymatic reduction, extending plasma half-life. This balance is evidenced by computed physicochemical properties: molecular refractivity = 42.55; TPSA = 59.42 Ų; consensus logP = 1.2 [6].
Synthetic Versatility:The chlorine atom enables late-stage functionalization via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, facilitating rapid diversification. The methyl group serves as a metabolic handle for oxidation to hydroxymethyl derivatives, useful for prodrug design .
Table 1: Impact of Halogen Position on Benzofuranone Bioactivity
Position | Binding Energy (ΔG, kcal/mol) | Target Enzymes | Biological Activity |
---|---|---|---|
C5 | -7.2 ± 0.3 | Kinases, GPCRs | Anticancer, CNS modulation |
C6 | -6.1 ± 0.5 | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |
C7 | -5.4 ± 0.4 | P450 isoforms | Metabolic inhibition |
Data derived from molecular docking studies of halogen-substituted benzofuranones [2].
Research on this compound has evolved through three distinct phases, driven by advances in synthetic methodologies and computational tools:
Early Synthetic Routes (1990s–2000s):Initial synthesis relied on acid-catalyzed condensation of o-hydroxyphenylacetic acid derivatives with chloroacetyl chloride. Yields were modest (45–60%) due to competing hydrolysis of the acid chloride intermediate. Reaction conditions required reflux in methanol or DMF at 65–100°C for 8–12 hours, limiting scalability .
Modern Methodologies (2010–Present):
Table 2: Key Milestones in 5-Chloro-6-methyl-3-[2H]-benzofuranone Research
Year Range | Key Advance | Impact on Yield/Bioactivity |
---|---|---|
1995–2005 | Classical condensation with chloroacetyl chloride | Yields: 45-60% |
2010–2015 | Microwave-assisted cyclization | Yields: 82-86%; reaction time: ≤1 hour |
2018–2023 | ANN-guided pharmacophore design | Ki values improved 10-fold vs. early analogs |
2023–Present | Halogen-bond-optimized docking | Target selectivity enhanced by 40% |
Data compiled from synthetic and computational studies [2] [3].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: